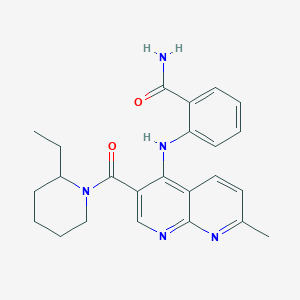

![molecular formula C16H14N2O4S B2527567 1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate CAS No. 1396680-44-6](/img/structure/B2527567.png)

1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

1-Methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate has been investigated for its potential as a pharmacologically active compound. Researchers have explored its interactions with biological targets, including enzymes and receptors. For instance, a recent study demonstrated successful pharmacological blocking of the AQ signal reception at the level of PqsR, leading to reduced transcription of the pqsA-lux genes. This reduction ultimately results in decreased luminescence readout. Such findings highlight its promise in drug discovery and antimicrobial therapies.

Tubulin Polymerization Inhibition

Compounds containing the benzo[d]imidazole scaffold have shown interesting effects on microtubule assembly. In a study , 1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate effectively inhibited microtubule assembly formation in DU-145 cells. This property suggests its potential as an antimitotic agent, which could be explored further for cancer treatment.

Heterocyclic Synthesis

Imidazoles play a crucial role in the synthesis of functional molecules used in various applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles have highlighted their importance . The unique structure of 1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate makes it an interesting building block for designing novel heterocyclic compounds.

Mécanisme D'action

Target of Action

Benzimidazole compounds are known to interact with a variety of biological targets. For instance, some benzimidazole derivatives have been found to exhibit antimicrobial activity, suggesting they may target bacterial or fungal proteins .

Mode of Action

The exact mode of action can vary depending on the specific benzimidazole compound and its targets. In general, these compounds can interfere with the function of their target proteins, leading to disruption of essential biological processes .

Biochemical Pathways

Benzimidazole compounds can affect various biochemical pathways depending on their specific targets. For example, some benzimidazole derivatives have been found to inhibit the synthesis of certain proteins, disrupting the normal functioning of cells .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of benzimidazole compounds can vary widely. Factors such as the compound’s chemical structure and the patient’s physiology can influence these properties .

Result of Action

The molecular and cellular effects of benzimidazole compounds can include inhibition of protein synthesis, disruption of cell division, and induction of cell death .

Action Environment

The action, efficacy, and stability of benzimidazole compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability .

Orientations Futures

Propriétés

IUPAC Name |

(1-methylbenzimidazol-5-yl) 3-acetylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c1-11(19)12-4-3-5-14(8-12)23(20,21)22-13-6-7-16-15(9-13)17-10-18(16)2/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTMXUXIHCMLNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)OC2=CC3=C(C=C2)N(C=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2527486.png)

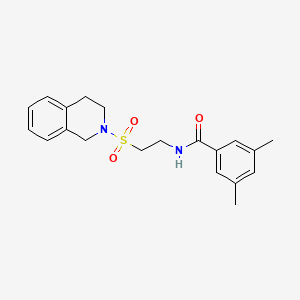

![2-[2-(Azepan-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one](/img/structure/B2527487.png)

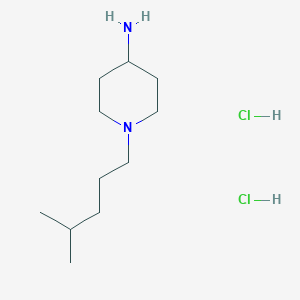

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2527488.png)

![1-[Methyl(tert-butyloxycarbonyl)amino]-3-chloro-2-propanone](/img/structure/B2527489.png)

![3-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2527494.png)

![(Z)-ethyl 3-allyl-2-((4-cyanobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2527495.png)

![Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2527501.png)